molecular formula C12H13ClO4 B598745 Ethyl 6-chloro-7-hydroxychroman-4-carboxylate CAS No. 1202889-58-4

Ethyl 6-chloro-7-hydroxychroman-4-carboxylate

Cat. No.: B598745
CAS No.: 1202889-58-4
M. Wt: 256.682
InChI Key: RXVPHMIRHIHSOQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-7-hydroxychroman-4-carboxylate is a useful research compound. Its molecular formula is C12H13ClO4 and its molecular weight is 256.682. The purity is usually 95%.
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Properties

CAS No.

1202889-58-4

Molecular Formula

C12H13ClO4

Molecular Weight

256.682

IUPAC Name

ethyl 6-chloro-7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylate

InChI

InChI=1S/C12H13ClO4/c1-2-16-12(15)7-3-4-17-11-6-10(14)9(13)5-8(7)11/h5-7,14H,2-4H2,1H3

InChI Key

RXVPHMIRHIHSOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCOC2=CC(=C(C=C12)Cl)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 20-liter 4-neck round-bottom flask was charged with ethanol (8.6 L) and crude 6-chloro-7-hydroxychroman-4-carboxylic acid (1.70 kg, 7.44 mol) and the resulting mixture was stirred at ambient temperature. Concentrated sulfuric acid (397 mL) was added over 10 minutes. The resulting mixture was stirred and heated to reflux for 16 hours. The reaction mixture was cooled to ambient temperature and diluted with ethyl acetate (9.0 mL). The resulting mixture was washed with brine (2×12 L). The brine washes were combined and extracted with ethyl acetate (4 L). The ethyl acetate layer was washed with brine (2 L). The organic layers were combined and dried over sodium sulfate, then concentrated under reduced pressure at a temperature below 50° C. The residue was purified by chromatography on silica gel (18 kg), eluting with 85:15 hexanes:ethyl acetate (235 L), to afford ethyl 6-chloro-7-hydroxychroman-4-carboxylate as a white powder (822 g, 43% yield). MS (apci) m/z=255.1 (M−H).
Quantity
8.6 L
Type
reactant
Reaction Step One
Quantity
1.7 kg
Type
reactant
Reaction Step One
Quantity
397 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
235 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-7-hydroxychroman-4-carboxylic acid (99 g, 433 mmol) in ethanol (650 mL) was added sulfuric acid (1.2 mL) and the reaction was stirred at 60° C. for 24 hours. The reaction was cooled to ambient temperature and the resulting solids were removed by filtration and discarded. The filtrate was diluted with ethyl acetate (700 mL), washed with water, dried over magnesium sulfate and concentrated. The crude material was purified by silica gel column chromatography eluting with a solvent system of 20% ethyl acetate/hexanes to give ethyl 6-chloro-7-hydroxychroman-4-carboxylate (46 g, 41%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

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